Dicarbomethoxy-L-ornithine
Description
Structure
3D Structure
Properties
CAS No. |
244776-04-3 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1 |
InChI Key |
HBAWZIPJDDYKAS-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
COC(=O)NCCCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of L Ornithine
Characterization of Dicarbomethoxy-L-ornithine Synthetic Intermediates
The successful synthesis and purification of this compound and its intermediates require rigorous characterization using various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the methoxy (B1213986) protons of the carbomethoxy groups (typically around 3.6-3.8 ppm), the α-proton of the amino acid backbone (around 4.0-4.5 ppm), and the methylene (B1212753) protons of the ornithine side chain. The coupling patterns of these protons provide valuable information about the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the carbomethoxy groups (around 156-158 ppm), the α-carbon (around 55-60 ppm), the carbons of the side chain, and the methoxy carbons (around 52-54 ppm).
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized compound and its intermediates. The observation of the molecular ion peak corresponding to the calculated mass of this compound would confirm its formation.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the carbamate (B1207046) groups (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate and carboxylic acid groups (around 1690-1750 cm⁻¹), and C-O stretching vibrations.
For synthetic intermediates, such as the mono-carbomethoxy-L-ornithine derivatives, a detailed analysis of these spectroscopic data would be crucial to determine the position of the acylation (α vs. δ). For instance, the chemical shift of the α-proton in the ¹H NMR spectrum would be significantly different depending on whether the α-amino group is acylated.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact.
Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. For the direct dicarbomethoxylation of L-ornithine with methyl chloroformate, the atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Research into greener alternatives is a key aspect of sustainable chemistry. For amino acid derivatization, solvents like 2-methyltetrahydrofuran (2-MeTHF) and propylene carbonate have been explored as replacements for more hazardous solvents like dichloromethane and dimethylformamide. The synthesis of this compound in an aqueous medium is inherently a greener approach, avoiding the use of organic solvents.
Alternative Reagents and Catalysis:
Dimethyl Carbonate (DMC): As a less hazardous alternative to methyl chloroformate, dimethyl carbonate can be used for methoxycarbonylation reactions. DMC is a non-toxic, biodegradable reagent, and its use aligns well with green chemistry principles.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. The use of enzymes, such as acylases, for the N-acylation of amino acids is an emerging area of research. An enzymatic approach to the synthesis of this compound could potentially offer high stereoselectivity under mild reaction conditions (neutral pH, room temperature) in an aqueous environment, significantly improving the green credentials of the process.
Table 2: Green Chemistry Metrics for this compound Synthesis
| Green Metric | Direct Dicarbomethoxylation | Protective Group Strategy | Enzymatic Synthesis (Hypothetical) |
| Atom Economy | Moderately high | Lower due to auxiliary reagents | Potentially very high |
| Solvent Use | Primarily water (Green) | Organic solvents may be required | Aqueous medium (Green) |
| Reagent Hazard | Methyl chloroformate is toxic and corrosive | Various, can include hazardous reagents | Mild and non-hazardous reagents |
| Energy Consumption | Typically mild conditions | Can require heating/cooling steps | Mild, ambient temperature |
Iii. Molecular Interactions and Enzymatic Reaction Kinetics of Dicarbomethoxy L Ornithine
Enzymatic Reactivity and Specificity of Dicarbomethoxy-L-ornithine
Investigation of Ornithine-Metabolizing Enzymes
Ornithine Transcarbamylase (OTC) Kinetic Parameters
No data available.
Arginase Modulatory Effects
No data available.
Ornithine Decarboxylase (ODC) Activity Profiling
No data available.
Ornithine δ-Aminotransferase (OAT) Substrate/Inhibitor Analysis
No data available.
Mechanistic Insights into this compound-Enzyme Complexes
No data available.
Non-Enzymatic Molecular Interactions of this compound
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research data concerning the non-enzymatic molecular interactions of this compound. This includes a lack of published studies on its receptor binding affinities and broader protein-ligand interaction profiles. While the parent compound, L-ornithine, has been the subject of various molecular interaction studies, the addition of the dicarbomethoxy groups significantly alters the molecule's physicochemical properties, meaning the data for L-ornithine cannot be extrapolated to its derivative. The subsequent sections reflect the current state of knowledge, which is limited in this specific area.
Receptor Binding Studies
There are currently no publicly available scientific studies that have investigated the binding of this compound to specific receptors. As such, no data on its binding affinity, selectivity, or the nature of its interactions with any known receptors can be provided. Future research would be necessary to elucidate any potential receptor targets and characterize the binding kinetics of this compound.
Protein-Ligand Interaction Profiling
Similarly, the scientific literature lacks specific protein-ligand interaction profiling for this compound. Computational and experimental studies that could reveal the broader spectrum of proteins with which this compound might interact, the types of non-covalent bonds it forms (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces), and the structural basis for these interactions have not been reported. Such studies would be crucial in understanding the potential biological roles and mechanisms of action of this compound.
V. in Vitro and Ex Vivo Investigations of Dicarbomethoxy L Ornithine Biological Impact
Cellular Metabolism Perturbations by L-ornithine
L-ornithine is a non-proteinogenic amino acid that serves as a critical junction for several key metabolic pathways. Its availability and metabolism can significantly perturb cellular functions, particularly in nitrogen metabolism, polyamine synthesis, and the broader network of amino acid interconversion.
L-ornithine is an indispensable intermediate in the urea (B33335) cycle (also known as the ornithine cycle), the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. This cycle converts highly toxic ammonia, a byproduct of amino acid catabolism, into urea, a less toxic compound that is subsequently excreted.
The cycle's key steps involving L-ornithine are:
Mitochondrial Reaction : Inside the mitochondria of liver cells, L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline. This reaction is catalyzed by the enzyme ornithine transcarbamylase (OTC).
Regeneration : After a series of reactions in the cytosol, the cycle concludes with the enzyme arginase cleaving arginine to produce urea and regenerate L-ornithine. The regenerated L-ornithine is then transported back into the mitochondria to participate in another round of the cycle.
Dysregulation of this pathway can have significant consequences; for instance, genetic deficiencies in the OTC enzyme can lead to the accumulation of ammonia in the blood (hyperammonemia), a serious medical condition. Interestingly, in vitro studies on human keratinocytes have shown that L-ornithine at concentrations of 1 mM and higher can lead to a decrease in the de novo synthesis of urea.
L-ornithine is the foundational substrate for the biosynthesis of polyamines, a class of organic polycations including putrescine, spermidine, and spermine. These molecules are vital for numerous cellular processes, such as cell growth, proliferation, differentiation, and DNA stabilization.
The commitment step in this pathway is the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). The activity of ODC is the rate-limiting step for polyamine synthesis and is tightly regulated within the cell. Because elevated levels of polyamines are a hallmark of rapidly dividing cells, including cancer cells, ODC has become a significant therapeutic target. Inhibitors designed to block ODC activity, such as α-DL-difluoromethylornithine (DFMO or Eflornithine), are used to disrupt this pathway and control cell proliferation in various diseases.
| Enzyme | Substrate | Product | Pathway | Cellular Role | Reference |
| Ornithine Decarboxylase (ODC) | L-ornithine | Putrescine | Polyamine Biosynthesis | Cell growth, proliferation | |
| Ornithine Transcarbamylase (OTC) | L-ornithine, Carbamoyl Phosphate | Citrulline | Urea Cycle | Ammonia detoxification | |
| Ornithine Aminotransferase (OAT) | L-ornithine | Glutamate-γ-semialdehyde | Proline Biosynthesis | Amino acid interconversion |
The metabolic fate of L-ornithine is intricately linked with the metabolism of several other key amino acids, most notably arginine, proline, and glutamate (B1630785). These bidirectional pathways allow cells to adapt to changing metabolic demands.
Arginine-Ornithine Axis : L-arginine is hydrolyzed by the enzyme arginase to yield L-ornithine and urea. This reaction is not only the final step of the urea cycle but also a critical control point for arginine availability. By consuming arginine, arginase can limit the production of nitric oxide (NO), for which arginine is the substrate. Conversely, L-ornithine is a precursor for the synthesis of arginine via citrulline.
Proline Synthesis from Ornithine : L-ornithine serves as a significant precursor for proline synthesis in mammalian cells. The enzyme ornithine aminotransferase (OAT) converts L-ornithine into glutamate-γ-semialdehyde, which then cyclizes to form the immediate precursor of proline. Research using mutant Chinese hamster ovary cells has demonstrated that these cells can achieve maximal growth using ornithine as the sole source for proline synthesis.
Connection to Glutamate : The metabolic pathways of arginine, proline, and ornithine are all interconnected through glutamate. Glutamate can be a precursor for ornithine synthesis, and the catabolism of ornithine can, in turn, contribute to the cellular glutamate pool, highlighting a central hub of nitrogen metabolism.
Cellular Signaling and Homeostatic Regulation by L-ornithine
Beyond its role as a metabolic intermediate, L-ornithine also participates in cellular signaling and the regulation of homeostasis, particularly through its influence on intracellular calcium levels and the management of oxidative stress.
L-ornithine can modulate intracellular calcium ([Ca2+]i) levels by acting on cell surface receptors. Research has identified L-ornithine as an allosteric activator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor.
In studies using a human kidney proximal tubular cell line (HK-2), L-ornithine was shown to:
Activate the CaSR in a concentration-dependent manner.
Trigger a rise in [Ca2+]i primarily through a receptor-operated Ca2+ entry (ROCE) mechanism.
Involve the transient receptor potential canonical (TRPC) channels in mediating this calcium influx.
This modulation of calcium signaling is not merely a transient event but is linked to significant cellular outcomes, including protective functions. Furthermore, in in vitro models of Parkinson's disease, L-Ornithine L-Aspartate (LOLA) was found to help restore intracellular calcium homeostasis, which is often dysregulated in neurodegenerative disorders.
Reactive oxygen species (ROS) are highly reactive molecules produced during normal cellular metabolism. While essential for signaling at low levels, excessive ROS can cause oxidative stress, leading to cellular damage. L-ornithine's role in this balance is complex and appears to depend on its concentration and the cellular context.
On one hand, high concentrations of L-ornithine have been associated with the induction of oxidative stress. For example, one study reported that L-ornithine administration in rats induced oxidative stress and compromised the integrity of the blood-brain barrier.
On the other hand, L-ornithine has demonstrated significant protective effects against oxidative damage. In kidney cells, the Ca2+ signaling triggered by L-ornithine was shown to protect against ROS production and rescue cells from ROS-induced apoptosis. This protective effect is mediated, at least in part, by the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. Similarly, studies in neuroblastoma cells have shown that L-Ornithine L-Aspartate can improve mitochondrial function by mitigating mechanisms related to ROS production.
| Biological Effect of L-ornithine | Cell Type / Model | Key Findings | Mechanism | Reference |
| Calcium Signaling | Human Kidney (HK-2) Cells | L-ornithine activates CaSR, leading to an increase in intracellular Ca2+. | Receptor-operated Ca2+ entry (ROCE) via TRPC channels. | |
| ROS Protection | Human Kidney (HK-2) Cells | Protects against ROS production and rescues cells from ROS-induced damage. | Activation of p38 MAPK pathway. | |
| Oxidative Stress Induction | Rat Model | High concentrations of L-ornithine can induce oxidative stress. | Not fully elucidated; associated with high metabolic load. | |
| Mitochondrial Function | Neuroblastoma Cells (Parkinson's Model) | L-Ornithine L-Aspartate improves mitochondrial function and reduces ROS. | Interference with mitochondrial ROS production mechanisms. |
Gene Expression and Protein Synthesis Regulation
The regulation of gene expression and protein synthesis is a critical aspect of cellular function, and L-ornithine and its derivatives can exert influence at these levels. A key enzyme in this regulatory network is ornithine decarboxylase (ODC), which catalyzes the first step in polyamine biosynthesis. The expression of the ODC gene is tightly controlled and can be induced by various growth factors and oncogenes nih.gov.
One of the significant regulators of ODC expression is the c-Myc proto-oncogene. Studies have shown that c-Myc can activate the transcription of the ODC gene, suggesting that Dicarbomethoxy-L-ornithine, as a derivative of the substrate for ODC, may indirectly influence cellular processes regulated by c-Myc nih.gov. The c-Myc protein is a transcription factor involved in cell growth, proliferation, and apoptosis mdpi.com. Its ability to form a heterodimer with Max allows it to bind to specific DNA sequences and regulate the expression of target genes medchemexpress.com. Therefore, any compound that affects the ornithine pool could potentially modulate these c-Myc-dependent pathways.
At the level of protein synthesis, L-ornithine itself has been shown to be a crucial molecule for the translational control of certain bacterial genes. For instance, the capture of ornithine by a translating ribosome can control the synthesis of polyamines by inducing the expression of ornithine decarboxylase nih.gov. This suggests that derivatives like this compound could potentially interact with the ribosomal machinery, although specific studies on this are lacking. It is known that oxidative stress can damage ribosomal RNA and proteins, leading to altered or reduced protein synthesis nih.gov. The antioxidant properties of related compounds suggest a potential protective role for this compound in this context, though this remains to be experimentally verified.
Cell Line Specific Responses to this compound Exposure
The response of different cell lines to this compound exposure can vary significantly depending on their metabolic characteristics and the specific cellular pathways that are active.
Chinese Hamster Ovary (CHO) Cells: CHO cells are widely used in the production of biotherapeutics. These cells have a known auxotrophy for polyamines, meaning they require an external source of putrescine or its precursor, L-ornithine, for healthy growth and proliferation researchgate.net. This dependence is due to the absence of intracellular arginase activity in some CHO cell lines researchgate.net. Therefore, this compound could potentially serve as a source of the ornithine backbone to support CHO cell growth, provided it can be intracellularly converted to L-ornithine. The metabolism of CHO cells is characterized by high rates of glycolysis and glutaminolysis, and the supplementation with amino acids can significantly impact their growth and productivity nih.gov. The introduction of a modified amino acid like this compound would likely influence the cellular metabolic fluxes, which would need to be carefully characterized. Furthermore, studies on mutant ornithine carbamoyltransferase in CHO cells have shown that alterations in ornithine metabolism can lead to the degradation of precursor proteins in the cytosol, highlighting the sensitivity of these cells to changes in this pathway nih.gov.
Human Embryonic Kidney (HEK293) Cells: HEK293 cells are another common platform for recombinant protein production and are often used in toxicity studies nih.govmdpi.com. While specific studies on this compound are not available, the general toxicity of compounds is often assessed in this cell line by measuring ATP content as an indicator of cell viability nih.gov. The introduction of a novel compound could potentially induce stress responses and apoptosis, and HEK293 cells engineered to be resistant to apoptosis have been developed to improve their robustness in bioproduction nih.gov.
SH-SY5Y Human Neuroblastoma Cells: The SH-SY5Y cell line is a widely used in vitro model for studying dopaminergic neurons and neurodegenerative diseases like Parkinson's disease mednexus.org. These cells can be differentiated into a more mature neuronal phenotype and express key enzymes involved in dopamine (B1211576) metabolism mednexus.org. Exposure of SH-SY5Y cells to dopamine can induce autophagic cell death and an increase in alpha-synuclein, a protein implicated in Parkinson's disease nih.gov. The neuroprotective effects of various compounds are often tested in this cell line against toxins that induce oxidative stress nih.gov. Given the role of ornithine in cellular metabolism, this compound could potentially modulate the viability and function of SH-SY5Y cells, particularly under conditions of oxidative stress, though this requires further investigation. Studies on other compounds in SH-SY5Y cells have shown that toxicity can be associated with cell cycle arrest and apoptosis mdpi.com.
Corynebacterium glutamicum : This bacterium is a key industrial microorganism used for the large-scale production of amino acids, including L-ornithine wikipedia.orgnih.gov. Metabolic engineering strategies have been extensively applied to C. glutamicum to optimize the biosynthesis of L-ornithine from various carbon sources nih.govresearchgate.net. The introduction of this compound into a C. glutamicum fermentation process could have several effects. It might serve as a feedback inhibitor of the L-ornithine biosynthetic pathway, or if it can be utilized as a nitrogen or carbon source, it could alter the metabolic flux and product profile.
Bacillus amyloliquefaciens : This species is known for its ability to produce various enzymes and antimicrobial compounds. While not a primary producer of L-ornithine, its metabolic pathways are interconnected with amino acid biosynthesis. The antifungal activity of certain Bacillus strains has been demonstrated against plant pathogens like Sclerotinia sclerotiorum mdpi.com. The addition of this compound to B. amyloliquefaciens cultures could potentially influence its growth and the production of secondary metabolites, which would be of interest for agricultural applications.
Sclerotinia sclerotiorum is a necrotrophic fungal pathogen that causes white mold disease in a wide range of host plants nih.gov. In vitro studies have demonstrated that L-ornithine can significantly inhibit the mycelial growth of S. sclerotiorum in a dose-dependent manner researchgate.net. This antifungal activity is thought to be mediated, at least in part, by the downregulation of genes involved in the production of oxalic acid, a key virulence factor for this pathogen fao.org. As a derivative of L-ornithine, this compound is also expected to exhibit antifungal properties against this pathogen.
In Vitro Antifungal Activity of L-ornithine against Sclerotinia sclerotiorum
| Concentration of L-ornithine (mg/L) | Mycelial Growth Inhibition (%) |
|---|---|
| 12.5 | 25.3 |
| 25 | 42.1 |
| 50 | 63.8 |
| 75 | 78.2 |
| 100 | 89.5 |
| 125 | 94.7 |
Data adapted from in vitro studies on the effect of L-ornithine on the mycelial growth of S. sclerotiorum researchgate.net.
Investigation in Animal Models of Disease Pathogenesis (Mechanistic Focus)
While direct studies on this compound in animal models are limited, research on L-ornithine provides a basis for understanding its potential mechanistic roles, particularly in hepatic metabolism.
The liver plays a central role in the metabolism of amino acids, including L-ornithine. Ornithine is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in mammals nih.gov. The enzymes of the urea cycle are zonated within the liver, with carbamoyl phosphate synthetase I (CPS I) and ornithine transcarbamylase (OTC) being predominantly expressed in periportal hepatocytes nih.govfrontiersin.org. This compound, upon absorption and transport to the liver, would likely be metabolized, potentially releasing L-ornithine. This could, in turn, influence the rate of the urea cycle.
Studies in rats have shown that the hepatic metabolism of ornithine is complex, involving several enzymes such as arginase, ornithine δ-transaminase, and ornithine decarboxylase vcu.edunih.gov. The activities of these enzymes can be altered by various physiological and pathological conditions vcu.edu.
Furthermore, L-ornithine metabolism is linked to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant nih.govnih.gov. The availability of cysteine is a rate-limiting factor for GSH synthesis, and the trans-sulfuration pathway, which converts methionine to cysteine, is active in the liver nih.gov. By influencing the pool of amino acids, this compound could indirectly affect the hepatic capacity for GSH synthesis and, consequently, the detoxification of reactive oxygen species and other toxins researchgate.netsemanticscholar.org.
Neurological Pathways and Mitochondrial Function
In vitro studies on related compounds, such as L-Ornithine L-Aspartate (LOLA), provide insights into the potential neurological effects of ornithine derivatives. Research on human neuroblastoma cells (SH-SY5Y) has demonstrated that L-ornithine can cross the blood-brain barrier and is transported into mitochondria via the ornithine transporter 1, where it plays a role in controlling mitochondrial function. nih.govnih.gov A defect in the mitochondrial ornithine transporter can lead to neurological disorders, underscoring ornithine's importance in neuronal health. nih.gov
Mitochondrial dysfunction is a key factor in the pathophysiology of various neurological disorders. explorationpub.com Mitochondria are crucial for energy production, calcium homeostasis, and managing oxidative stress within neurons. nih.govnih.govexplorationpub.com Studies on Parkinson's disease models using human neuroblastoma cells have shown that LOLA can improve mitochondrial function. nih.govnih.gov This improvement is characterized by enhanced mitochondrial calcium regulation, stabilization of the mitochondrial membrane potential, and a reduction in mitochondrial reactive oxygen species (ROS) production. nih.govnih.gov By modulating nitric oxide (NO) production, LOLA was also found to reduce cytosolic calcium levels. nih.govnih.gov These findings suggest that by targeting mitochondrial mechanisms, ornithine-containing compounds may promote the functional recovery of mitochondria. nih.govnih.gov
The following table summarizes the observed effects of L-Ornithine L-Aspartate (LOLA) on mitochondrial function in human neuroblastoma cell models of Parkinson's disease.
| Parameter | Observation | Implication |
| Mitochondrial Calcium Content | Improved Regulation | Enhanced mitochondrial homeostasis |
| Mitochondrial Membrane Potential | Stabilized | Increased mitochondrial stability and function |
| Mitochondrial ROS Production | Decreased | Reduced oxidative stress |
| Cytosolic Calcium Levels | Reduced | Improved cellular calcium signaling |
| Nitric Oxide (NO) Production | Modulated | Influence on cellular signaling pathways |
Immune Response Modulation (Cellular Level)
The metabolism of amino acids, including ornithine, is a critical regulator of the immune response. frontiersin.org Ornithine is produced from arginine through the action of the arginase enzyme. nih.govfrontiersin.org This metabolic pathway is significant in modulating the activity of various immune cells.
High concentrations of nitric oxide (NO), which can be influenced by ornithine metabolism, can have pro-apoptotic effects on T cells. nih.gov The availability of arginine, the precursor to ornithine, also modulates the expression of the CD3ζ chain, a critical component of the T-cell receptor complex necessary for T-cell activation and proliferation. frontiersin.orgnih.gov
Myeloid-derived suppressor cells (MDSCs) are a population of immune cells that can suppress T-cell responses, in part by depleting L-arginine through arginase activity. frontiersin.org The production of ornithine by MDSCs can be further metabolized to polyamines, which are necessary for cell proliferation, or to proline, which is involved in collagen synthesis and wound healing. frontiersin.orgfrontiersin.org
Ex vivo studies on burned rats supplemented with ornithine α-ketoglutarate (OKG) showed a counteraction of thymic involution that occurs with burn injury. nih.gov This was associated with increased concentrations of glutamine and arginine, which are derived from OKG metabolism and are essential for activated immune cells. nih.gov
The table below outlines the cellular-level effects of ornithine and its metabolic context on the immune response.
| Cellular Process / Component | Modulating Factor | Observed Effect |
| T-Cell Proliferation | L-arginine starvation (via arginase) | Inhibition through downregulation of CD3ζ chain |
| T-Cell Apoptosis | High Nitric Oxide (NO) concentrations | Induction of apoptosis |
| MDSC Suppressive Activity | Arginase expression and activity | Suppression of T-cell responses |
| Thymic Involution (in burn injury) | Ornithine α-ketoglutarate (OKG) | Counteracted thymic involution |
| Immune Cell Nutrients | Ornithine α-ketoglutarate (OKG) | Increased muscle and jejunum concentrations of glutamine and arginine |
Vi. Advanced Analytical and Spectroscopic Characterization of Dicarbomethoxy L Ornithine
High-Resolution Structural Elucidation
Confirming the precise molecular structure of Dicarbomethoxy-L-ornithine involves techniques that can probe the atomic and molecular levels, providing information on connectivity, spatial arrangement, and mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the covalent structure of this compound.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) (-OCH₃) protons, the protons on the ornithine backbone (α, β, γ, δ), and the amine protons. The chemical shifts, integration values, and coupling patterns are used for initial assignments. The ¹³C NMR spectrum reveals the number and type of carbon atoms, including the carbonyl carbons of the methoxycarbonyl groups and the carbons of the ornithine chain.
2D NMR: To resolve ambiguities from 1D spectra and firmly establish atomic connectivity, 2D NMR experiments are crucial. ucl.ac.uknih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the ornithine backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s).
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a suitable solvent (e.g., D₂O).
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | ~4.1 | ~55 |
| β-CH₂ | ~1.8-1.9 | ~28 |
| γ-CH₂ | ~1.6-1.7 | ~25 |
| δ-CH₂ | ~3.2 | ~40 |
| C=O (Carboxyl) | - | ~175 |
| C=O (Carbamate) | - | ~158 |
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this technique would involve growing a high-quality single crystal suitable for diffraction experiments.
The process involves irradiating the crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure is built. This analysis yields highly accurate data on bond lengths, bond angles, and torsional angles, confirming the absolute configuration (L-form) and revealing intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. ias.ac.inubc.ca
Table 2: Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₆N₂O₆ |
| Formula Weight | 248.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.12 |
| b (Å) | 7.88 |
| c (Å) | 16.03 |
| β (°) | 91.8 |
| Volume (ų) | 646.5 |
| Z (molecules/unit cell) | 2 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with tandem mass spectrometry (MS/MS), it provides valuable structural information through controlled fragmentation of a selected precursor ion.
For this compound, an initial MS scan would confirm the molecular weight by identifying the protonated molecule [M+H]⁺. In a subsequent MS/MS experiment, this precursor ion would be isolated and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum reveals characteristic fragmentation patterns. Key fragmentations would be expected to include:
Neutral loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the methoxycarbonyl groups.
Loss of CO₂ from the carboxylic acid moiety.
Cleavages along the amino acid backbone, leading to characteristic b- and y-type ions, or specific fragments resulting from the "ornithine effect," which involves cyclization via the δ-amino group. nih.gov
Analysis of these fragmentation pathways allows for the confirmation of the ornithine core structure and the location of the dicarbomethoxy modifications. rsc.orgresearchgate.net
Table 3: Predicted Key Mass Fragments for this compound in Positive Ion MS/MS.
| m/z Value (Hypothetical) | Ion Description |
|---|---|
| 249.1 | [M+H]⁺ (Precursor Ion) |
| 231.1 | [M+H - H₂O]⁺ |
| 205.1 | [M+H - CO₂]⁺ |
| 189.1 | [M+H - CH₃OH - CO]⁺ or similar fragment |
Chromatographic and Electrophoretic Quantification
For the quantification of this compound in complex mixtures, such as biological fluids or reaction samples, separation techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.netimpactfactor.org A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound.
The method would involve an analytical column (e.g., C18) and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netimpactfactor.org A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation and peak shape.
Advanced detection methods enhance sensitivity and specificity:
Photodiode Array (PDA) Detector: Provides spectral information across a range of wavelengths, which can aid in peak purity assessment.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for quantification based on the mass of the target molecule. nih.gov
Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). impactfactor.org
Table 4: Example HPLC Method Parameters and Validation Data.
| Parameter | Description/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 210 nm or MS |
| Validation Metrics | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| LOD | ~0.1 µg/mL |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.
For this compound, a Capillary Zone Electrophoresis (CZE) method would be developed. mdpi.com The separation would be carried out in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate or borate (B1201080) buffer at a controlled pH. researchgate.net The choice of pH is critical as it determines the charge state of the analyte and the electroosmotic flow (EOF). Detection is typically performed using UV-Vis absorbance. For enhanced sensitivity, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection could be employed. nih.govspringernature.com
Method validation would include assessing migration time reproducibility, linearity, precision, accuracy, and sensitivity (LOD/LOQ), ensuring the method is reliable for quantitative purposes. nih.gov
Table 5: Illustrative Capillary Electrophoresis Method and Validation Summary.
| Parameter | Description/Value |
|---|---|
| CE Conditions | |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 7.0 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV at 200 nm |
| Validation Metrics | |
| Migration Time RSD | < 2% |
| Linearity (R²) | > 0.998 |
| LOD | ~0.5 µg/mL |
Table 6: List of Compounds Mentioned.
| Compound Name |
|---|
| This compound |
| L-ornithine |
| Acetonitrile |
| Methanol |
Advanced Biochemical Assays for Functional Characterization
Advanced biochemical assays are instrumental in defining the biological activity of this compound. These assays move beyond simple identification and quantification to provide insights into the molecule's specific roles and mechanisms of action within a cellular context.
Enzyme inhibition and activation assays are fundamental for determining the potential of this compound to modulate the activity of specific enzymes. Given its structural similarity to L-ornithine, a key substrate in numerous metabolic pathways, enzymes such as ornithine decarboxylase (ODC) and Nα-acetyl-L-ornithine deacetylase (ArgE) represent logical targets for such investigations. core.ac.uknih.gov
The general principle of these assays involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound, this compound. A decrease in the reaction rate suggests inhibition, while an increase indicates activation. Key kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max), are determined to understand the nature of the enzymatic reaction. youtube.com The half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i) are then calculated to quantify the inhibitory potency of the compound.
For instance, in the case of ODC, which catalyzes the conversion of ornithine to putrescine, a common assay measures the release of radiolabeled CO₂ from [¹⁴C]-L-ornithine. frontiersin.org The presence of an inhibitor like this compound would lead to a reduction in the amount of released ¹⁴CO₂.
Table 1: Illustrative Inhibitory Activity of N-acylated Ornithine Derivatives against Bacterial Nα-acetyl-L-ornithine deacetylase (ArgE)
| Compound | IC50 (µM) |
| Nα-chloroacetyl-L-ornithine | 85 |
| Nα-trifluoroacetyl-L-ornithine | 200-410 |
| Nα-ethoxycarbonyl-L-ornithine | 200-410 |
| Nα-acetyl-D-ornithine | 200-410 |
This table is illustrative and based on data for compounds structurally related to this compound to demonstrate the type of data generated from enzyme inhibition assays. core.ac.uk
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing a substrate like this compound, researchers can assess its impact on the flow of metabolites through various pathways. This is particularly relevant for understanding how the compound might alter central carbon metabolism or specific biosynthetic routes, such as the urea (B33335) cycle or polyamine synthesis, where L-ornithine is a key intermediate. nih.govresearchgate.net
The methodology typically involves culturing cells in a defined medium and then introducing the compound of interest. After a set period, intracellular and extracellular metabolites are extracted and their concentrations are measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. By applying principles of mass balance and using stoichiometric models of metabolic networks, the fluxes through different reactions can be calculated.
For example, if this compound were to be taken up by cells and hydrolyzed to release L-ornithine, metabolic flux analysis could quantify the resulting changes in the production rates of urea, citrulline, arginine, and polyamines. nih.gov A study on 4-fluoro-L-ornithine, an analog of ornithine, demonstrated how such a compound can be used to monitor the metabolic flux through the polyamine biosynthetic pathway. The rate of appearance of fluorinated polyamines directly reflected the proliferative status of the cells. nih.gov
Isotope-labeled tracer studies are a cornerstone of metabolic research, enabling the precise tracking of atoms from a labeled precursor through metabolic pathways into various downstream products. eurisotop.com By synthesizing this compound with stable isotopes such as ¹³C or ¹⁵N, its metabolic fate can be meticulously followed. isotope.comisotope.com
In a typical experiment, cells or an organism are supplied with the isotopically labeled this compound. After a designated time, metabolites are extracted and analyzed by mass spectrometry (MS) or NMR spectroscopy. The incorporation of the isotope into different molecules reveals the pathways through which the compound is processed.
For instance, if the carboxyl groups of this compound were labeled with ¹³C, the appearance of ¹³C in L-ornithine, and subsequently in proline, citrulline, arginine, and polyamines, would provide direct evidence of its hydrolysis and entry into these respective biosynthetic pathways. nih.gov Such studies are crucial for confirming the metabolic activity of the compound and for identifying any novel metabolic routes it may enter. The use of stable isotopes ensures the safety and longevity of these experimental applications.
Table 2: Potential Applications of Isotope-Labeled this compound in Tracer Studies
| Isotope Label | Labeled Moiety | Potential Metabolic Insights |
| ¹³C | Carbomethoxy groups | Rate of hydrolysis and entry into the one-carbon pool. |
| ¹³C or ¹⁵N | Ornithine backbone | Tracing the flow of the ornithine moiety into the urea cycle, polyamine synthesis, and proline biosynthesis. |
| ²H (Deuterium) | Ornithine backbone | Assessing the stereochemical fate of hydrogen atoms during enzymatic conversions. |
Vii. Computational and Theoretical Chemical Modeling of Dicarbomethoxy L Ornithine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular system to yield detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.govresearchgate.net For Dicarbomethoxy-L-ornithine, DFT can be employed to determine a variety of molecular properties. A study on L-ornithine-L-aspartate utilized DFT to analyze its structure and vibrational spectra. nih.govresearchgate.net
Key applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequency Analysis: Predicting the infrared and Raman spectra, which can be used to characterize the molecule's vibrational modes. nih.gov
Electronic Property Calculation: Determining properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack. nih.govnih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Energy of HOMO | -6.8 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Ionization Potential | 7.1 | eV |
| Electron Affinity | 1.0 | eV |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. researchgate.net These methods can provide highly accurate results, though often at a greater computational cost than DFT. For this compound, ab initio calculations can be used to:
Accurately Determine Molecular Geometries: Providing precise bond lengths and angles.
Calculate Spectroscopic Constants: Offering detailed predictions of rotational and vibrational spectra.
Investigate Reaction Mechanisms: Mapping out the potential energy surface for chemical reactions involving this compound to identify transition states and activation energies. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape
Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational landscape and dynamic behavior in various environments.
Key insights from MD simulations would include:
Conformational Analysis: Identifying the most populated and energetically favorable conformations of the molecule.
Flexibility and Dynamics: Understanding how different parts of the molecule move and fluctuate over time.
Solvation Effects: Simulating the molecule in different solvents to understand how the environment affects its structure and dynamics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a protein target. nih.govnih.govajol.info
The process typically involves:
Preparation of Protein and Ligand Structures: Obtaining or modeling the 3D structures of the protein receptor and this compound.
Docking Simulation: Using a docking algorithm to explore possible binding poses of the ligand in the protein's active site.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity. frontiersin.orgnih.govnih.gov
Table 2: Illustrative Protein-Ligand Docking Results for this compound with a Hypothetical Kinase
| Parameter | Value | Unit |
| Binding Affinity (Docking Score) | -8.5 | kcal/mol |
| Predicted Inhibition Constant (Ki) | 500 | nM |
| Key Interacting Residues | Lys72, Asp184, Phe185 | - |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | - |
This table presents illustrative data based on typical outputs from molecular docking studies.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, can provide a detailed picture of how this compound interacts with its surroundings.
These simulations can reveal:
Hydration Shell Structure: The arrangement of water molecules around the solute.
Solvent-Accessible Surface Area (SASA): The area of the molecule's surface that is accessible to the solvent.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and solvent molecules.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.govnih.govyoutube.com
If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve:
Data Collection: Gathering a dataset of molecules with their corresponding biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule, which are numerical representations of their chemical structure.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity.
Model Validation: Rigorously testing the model's predictive power on an independent set of molecules.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. youtube.comyoutube.com
Descriptor Development for this compound Derivatives
A critical step in the computational analysis of any molecule is the development of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic features. researchgate.netnih.gov For a novel compound like this compound, a series of descriptors would be calculated to form the basis of predictive models, particularly for Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
The process begins with the generation of a 3D model of the this compound molecule. From this structure, a wide array of descriptors can be calculated. These can be broadly categorized as follows:
1D Descriptors: These are the most basic descriptors and include properties like molecular weight, atom count, and functional group counts.
2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and topological polar surface area (TPSA).
3D Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its shape, volume, and surface area.
For derivatives of this compound, where systematic modifications are made to the parent structure, these descriptors are crucial for understanding how changes in the chemical structure affect its properties. For instance, altering the length of the carbon chain or substituting functional groups would lead to different descriptor values, which can then be correlated with changes in biological activity. manchester.ac.ukresearchgate.net
Below is an interactive table showcasing a hypothetical set of calculated molecular descriptors for this compound and two of its putative derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
| This compound | 218.22 | -1.5 | 95.8 | 7 |
| Derivative A | 232.25 | -1.2 | 95.8 | 8 |
| Derivative B | 246.28 | -0.9 | 95.8 | 9 |
Note: The data in this table is hypothetical and for illustrative purposes.
Predictive Modeling of Biological Interactions
With a comprehensive set of molecular descriptors, predictive models can be constructed to forecast the biological interactions of this compound. These models are typically built using machine learning algorithms that learn the relationship between the chemical structure (encoded by the descriptors) and a specific biological activity. acs.org
One common approach is the development of QSAR models. nih.gov A QSAR model for this compound would be created by synthesizing a series of its derivatives and experimentally measuring their activity against a particular biological target. The molecular descriptors for each derivative would then be used as the independent variables and the biological activity as the dependent variable to build a mathematical model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.
Another powerful technique is molecular docking. This method predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking simulations could be performed against a panel of known protein structures to identify potential binding partners. The results are often scored based on the predicted binding affinity, providing a rank-ordered list of potential targets.
The following table illustrates hypothetical results from a molecular docking study of this compound against three different protein targets.
| Protein Target | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| Enzyme X | -8.2 | ASP-120, LYS-150, TYR-200 |
| Receptor Y | -7.5 | ARG-50, GLU-85, PHE-110 |
| Transporter Z | -6.9 | TRP-300, SER-305, LEU-320 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Analysis for Target Identification and Pathway Mapping
Beyond predicting interactions with individual proteins, computational methods can be used to identify the most likely biological targets of this compound and the metabolic or signaling pathways it may modulate. nih.govoup.comnih.gov This is a crucial step in understanding the molecule's mechanism of action and its potential therapeutic applications or toxicities. nih.govmdpi.com
Several in silico strategies can be employed for target identification:
Chemical Similarity-Based Approaches: These methods are based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov The chemical structure of this compound would be compared against large databases of compounds with known biological targets. A high degree of similarity to a compound with a known target would suggest that this compound might interact with the same target.
Panel Docking: As mentioned earlier, docking this compound against a large panel of protein structures can help identify potential targets. nih.gov
Network-Based Methods: These approaches utilize protein-protein interaction networks and other biological network data to infer the potential targets of a compound. mdpi.com By analyzing the network properties of the predicted targets, it is possible to identify key proteins and pathways that might be affected by this compound.
Once a set of high-confidence targets has been identified, pathway analysis can be performed. This involves mapping the identified targets to known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. nih.gov This can provide insights into the potential downstream effects of this compound on cellular processes. For example, if several of the predicted targets are enzymes in a specific metabolic pathway, it would suggest that the compound may act as a modulator of that pathway.
A hypothetical outcome of a pathway analysis for this compound is presented in the table below.
| Predicted Target | Pathway | p-value |
| Enzyme X | Amino Acid Metabolism | 0.001 |
| Kinase A | MAPK Signaling Pathway | 0.005 |
| Receptor Y | Calcium Signaling Pathway | 0.012 |
Note: The data in this table is hypothetical and for illustrative purposes.
Through these computational and theoretical modeling techniques, a comprehensive profile of this compound can be generated, guiding its future development and application in a rational, data-driven manner.
Viii. Prospective Research Avenues and Translational Implications in Biochemical Science
Dicarbomethoxy-L-ornithine as a Tool in Biochemical Research
The unique structure of this compound, with its protected amino groups, makes it a valuable tool for dissecting complex biochemical pathways involving L-ornithine. The carbomethoxy groups can serve as protecting groups, allowing for targeted chemical modifications or for studying processes where the amino groups are critical for recognition and catalysis.
Probing Enzyme Active Sites and Mechanisms:
This compound can be employed as a chemical probe to investigate the active sites of enzymes that metabolize L-ornithine. By comparing the binding and inhibitory effects of L-ornithine with its dicarbomethoxy derivative, researchers can elucidate the role of the amino groups in substrate recognition and catalysis. For instance, in enzymes like ornithine decarboxylase (ODC) and ornithine transcarbamylase (OTC), the free amino groups of L-ornithine are essential for their enzymatic activity. nih.govfrontiersin.org The use of this compound could help in understanding the specific interactions of these amino groups within the enzyme's active site.
Investigating Amino Acid Transport Systems:
The transport of amino acids across cellular membranes is a fundamental biological process mediated by specific transporter proteins. The altered charge and steric profile of this compound compared to L-ornithine could make it a useful molecule for studying the specificity and mechanism of amino acid transporters. By assessing the competition between L-ornithine and its dicarbomethoxy derivative for transport, researchers could gain insights into the structural requirements for substrate binding and translocation by these transporters.
Use in Chemical Biology and Peptide Synthesis:
In the realm of chemical biology, this compound can serve as a versatile building block. The protected amino groups allow for its incorporation into peptides and other biomolecules at specific positions. Subsequent deprotection would then unmask the reactive amino groups, enabling further modifications or the study of the role of specific ornithine residues in peptide structure and function.
Table 1: Potential Biochemical Research Applications of this compound
| Research Area | Application of this compound | Potential Insights Gained |
| Enzymology | Competitive inhibitor or substrate analog for ornithine-utilizing enzymes (e.g., ODC, OTC). | Elucidation of the role of amino groups in substrate binding and catalysis; mapping of enzyme active sites. |
| Membrane Transport | A tool to probe the specificity of amino acid transporters. | Understanding the structural determinants for substrate recognition by transport proteins. |
| Chemical Biology | A protected building block for the synthesis of modified peptides and other bioactive molecules. | Development of novel peptides with tailored properties; investigation of the functional role of ornithine residues. |
Potential for Targeted Modulation of Metabolic Pathways (Mechanism-focused)
Given the central role of L-ornithine in metabolism, this compound holds the potential to act as a modulator of key metabolic pathways. Its mechanism of action would likely stem from its ability to mimic L-ornithine and interact with enzymes in a modified manner.
Modulation of the Urea (B33335) Cycle:
The urea cycle is a critical pathway for the detoxification of ammonia (B1221849), with L-ornithine acting as a crucial intermediate. wikipedia.org Ornithine transcarbamylase (OTC) catalyzes the reaction between L-ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline. frontiersin.org this compound, with its blocked amino groups, could potentially act as an inhibitor of OTC, thereby modulating the flux through the urea cycle. A detailed mechanistic study would be required to determine the nature of this inhibition (e.g., competitive, non-competitive) and its potential therapeutic implications in disorders of ammonia metabolism.
Interference with Polyamine Biosynthesis:
Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation, and their synthesis begins with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC). longdom.org Elevated polyamine levels are often associated with cancer. nih.gov this compound could be investigated as a potential inhibitor of ODC. By binding to the active site without being able to undergo decarboxylation due to the modified amino groups, it could act as a competitive inhibitor, thereby reducing the production of putrescine and downstream polyamines. This presents a potential mechanism-focused strategy for controlling cell proliferation in pathological conditions.
Table 2: Hypothetical Modulation of Metabolic Enzymes by this compound
| Enzyme | Metabolic Pathway | Proposed Mechanism of Modulation | Potential Outcome |
| Ornithine Transcarbamylase (OTC) | Urea Cycle | Competitive inhibition due to blockage of the δ-amino group required for reaction with carbamoyl phosphate. | Decreased citrulline synthesis and potential modulation of ammonia detoxification. |
| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Competitive inhibition by occupying the active site and preventing the binding of L-ornithine. | Reduced putrescine and polyamine levels, potentially impacting cell proliferation. |
| Ornithine Aminotransferase (OAT) | Proline and Glutamate (B1630785) Metabolism | Potential inhibition by preventing the transamination reaction that requires a free amino group. | Altered flux between ornithine, proline, and glutamate pools. |
Bioengineering and Synthetic Biology Applications
The fields of bioengineering and synthetic biology offer exciting opportunities for the production and application of novel biomolecules. This compound could be both a target for production and a tool in these disciplines.
Metabolic Engineering for Novel Compound Production:
Metabolic engineering efforts have successfully led to the high-level production of L-ornithine in microorganisms like Corynebacterium glutamicum. nih.govresearchgate.net By introducing enzymes capable of carbomethoxylating amino groups into these engineered strains, it may be possible to develop a microbial fermentation process for the sustainable production of this compound. This would provide a scalable and cost-effective source of this compound for further research and application.
Use in Biocatalysis and Biotransformations:
This compound could serve as a unique starting material in biocatalytic processes. The protected amino groups allow for enzymatic modifications on other parts of the molecule without interference. Subsequent enzymatic or chemical deprotection could then yield novel ornithine derivatives with potential applications in pharmaceuticals or as fine chemicals.
Development of Novel Biosensors:
Synthetic biology enables the construction of novel gene circuits and biosensors for the detection of specific molecules. arborbiosci.com It may be possible to engineer regulatory proteins or riboswitches that specifically recognize this compound. Such biosensors could be used for high-throughput screening of enzyme libraries for novel carbomethoxylating activities or for monitoring the production of this compound in engineered metabolic pathways.
Methodological Advancements for Future Studies
To fully explore the potential of this compound, the development of robust and sensitive analytical methods for its detection and quantification is essential.
Chromatographic and Electrophoretic Methods:
Existing methods for the analysis of L-ornithine, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, could be adapted for this compound. nih.govresearchgate.net The increased hydrophobicity of the dicarbomethoxy derivative would likely require modifications to the stationary and mobile phases to achieve optimal separation. Derivatization strategies, commonly used for amino acid analysis, may not be necessary or could be tailored to the remaining functional groups.
Mass Spectrometry-Based Approaches:
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of metabolites. The development of a dedicated LC-MS/MS method for this compound would enable its precise quantification in complex biological matrices, such as cell extracts and fermentation broths. This would be crucial for studying its metabolic fate and its effects on various biochemical pathways.
Spectroscopic and Enzymatic Assays:
The development of specific spectroscopic or enzymatic assays for this compound would facilitate high-throughput screening applications. For example, a coupled enzyme assay could be designed where the product of a reaction involving this compound is linked to a chromogenic or fluorogenic signal. Such assays would be invaluable for discovering and characterizing enzymes that interact with this compound. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
